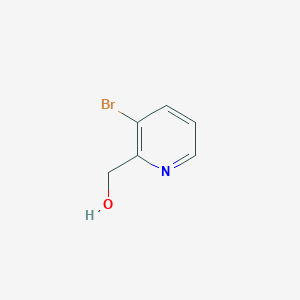

(3-溴吡啶-2-基)甲醇

描述

(3-Bromopyridin-2-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The bromine atom on the pyridine ring makes it a reactive site for further chemical transformations, which can be utilized to create a wide range of derivatives with potential applications in medicinal chemistry and as mimics of biological active sites.

Synthesis Analysis

The synthesis of derivatives of (3-Bromopyridin-2-yl)methanol, such as tris(2-pyridyl)methanol derivatives, can be achieved through a one-step reaction from the corresponding 2-bromopyridines. This method provides a straightforward approach to obtain compounds that are of interest for mimicking the metal binding site of enzymes like carbonic anhydrase .

Molecular Structure Analysis

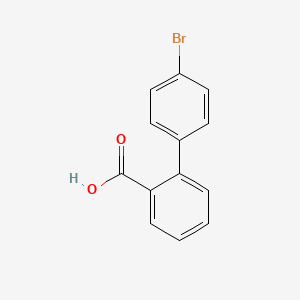

The molecular structure of compounds derived from (3-Bromopyridin-2-yl)methanol can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, a Schiff base synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, revealed a monoclinic system with nearly coplanar benzene and pyridine rings, which is indicative of the potential planarity in the derivatives of (3-Bromopyridin-2-yl)methanol .

Chemical Reactions Analysis

The reactivity of (3-Bromopyridin-2-yl)methanol allows it to undergo various chemical reactions, including the formation of Schiff bases and the coupling with other nitrogen-containing heterocycles like imidazole. These reactions often result in compounds with interesting binding properties and biological activities, as demonstrated by the synthesis of a bipyridine derivative with imidazole groups, which was prepared by reacting 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives of (3-Bromopyridin-2-yl)methanol can be characterized by a range of analytical techniques. Elemental analysis, IR spectra, and X-ray crystallography provide insights into the composition, functional groups, and three-dimensional arrangement of atoms within the molecule. For example, the Schiff base compound mentioned earlier has a density of 1.683 g/cm³ and forms a trans configuration around the C=N double bond, which could influence its reactivity and interaction with biological targets . The crystal packing is often stabilized by weak intermolecular hydrogen bonds, as seen in the bipyridine methanol disolvate .

科学研究应用

模拟金属结合位点

(3-溴吡啶-2-基)甲醇已被用于合成新型的单取代和对称三取代三(2-吡啶基)甲醇,具有模拟碳酸酐酶金属结合位点的应用。这些化合物源自2-溴吡啶,由于它们在形成可以作为碳酸酐酶模拟物的金属配合物方面的潜力,因此引起了兴趣(Hannon, Mayers, & Taylor, 1998)。

化学中的配位化合物

Ni(NCS)2和3-溴吡啶的反应导致了以3-溴吡啶为共配体的各种镍(II)硫氰酸盐配位化合物的形成。这些化合物展示了独特的结构和磁性特性,使它们在配位化学研究中具有重要意义(Krebs, Ceglarska, & Näther, 2021)。

有机化学中的不对称合成

在有机化学中,(3-溴吡啶-2-基)甲醇用于从醛中不对称合成(1,3-丁二烯-2-基)甲醇,展示了它在合成具有特定结构和立体化学构型的化合物中的实用性(Durán-Galván & Connell, 2010)。

氢键超分子结构

该化合物还在氢键超分子结构的创建中发现应用,特别是在铜(II)卤化物的背景下。这些结构对于理解分子相互作用和复杂化学结构的形成至关重要(Suksangpanya et al., 2004)。

取代吡啶衍生物的合成

它在取代吡啶衍生物的合成中发挥作用,突显了它在形成结构多样化化合物方面的多功能性。这一方面在新材料和药物的开发中尤为重要(Naghiyev et al., 2019)。

甲醇合成催化

此外,通过对碳氧化物进行氢化来研究该化合物的衍生物在甲醇合成催化中的作用,为甲醇生产的替代方法提供了见解,这是一种关键的工业化学品(Richard & Fan, 2018)。

安全和危害

“(3-Bromopyridin-2-yl)methanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Relevant Papers

There are several peer-reviewed papers related to “(3-Bromopyridin-2-yl)methanol” that provide more detailed information about its properties and uses .

属性

IUPAC Name |

(3-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTLCYCJDYIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554434 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52378-64-0 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)